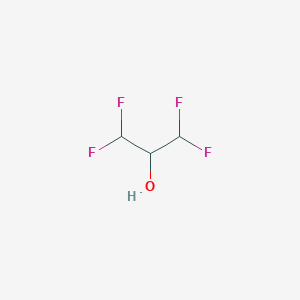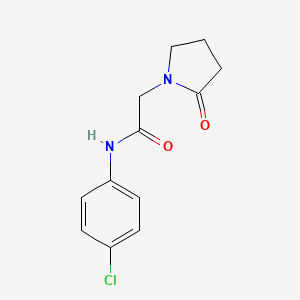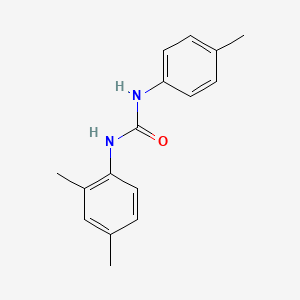
Cyclooct-4-en-1-ylmethanol
Vue d'ensemble
Description
Cyclooct-4-en-1-ylmethanol is an organic compound with the molecular formula C₉H₁₆O. It is characterized by a cyclooctene ring with a methanol group attached to the fourth carbon. This compound is known for its versatility in various chemical reactions and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclooct-4-en-1-ylmethanol can be synthesized through several methods. One common approach involves the reduction of cyclooct-4-en-1-one using sodium borohydride (NaBH₄) in methanol. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of cyclooctadiene. This process uses a palladium catalyst under high pressure and temperature to achieve high yields of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclooct-4-en-1-ylmethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to cyclooct-4-en-1-one using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: Further reduction can convert it to cyclooctanol using lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl₂).
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: SOCl₂ in the presence of pyridine.
Major Products:
Oxidation: Cyclooct-4-en-1-one.
Reduction: Cyclooctanol.
Substitution: Cyclooct-4-en-1-yl chloride.
Applications De Recherche Scientifique
Cyclooct-4-en-1-ylmethanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for bioactive molecules and pharmaceuticals.
Medicine: Research explores its potential in drug development and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of cyclooct-4-en-1-ylmethanol involves its interaction with specific molecular targets. In biological systems, it can act as a ligand, binding to receptors and enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Cyclooctanol: A saturated alcohol with similar reactivity in reduction and substitution reactions.
Cyclooct-4-en-1-one: An oxidized form with applications in different synthetic pathways.
Cyclooct-4-en-1-ylmethanol stands out for its versatility and potential in various fields of research and industry, making it a valuable compound for further exploration and application.
Propriétés
IUPAC Name |
cyclooct-4-en-1-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c10-8-9-6-4-2-1-3-5-7-9/h1-2,9-10H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZVYEMGCKZCNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30338424 | |
| Record name | 4-Cyclooctene-1-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30338424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13366-81-9 | |
| Record name | 4-Cyclooctene-1-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30338424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid, [4-(2-aminoethyl)phenoxy]-, methyl ester, hydrochloride](/img/structure/B1651675.png)


![2-[Bis(ethylsulfanyl)methyl]-4,9-diphenyl-3,5,8,10-tetraoxabicyclo[4.4.0]decane](/img/structure/B1651680.png)






![Phenol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B1651692.png)

![2-Propenamide, N-[2-(4-morpholinyl)ethyl]-](/img/structure/B1651694.png)

